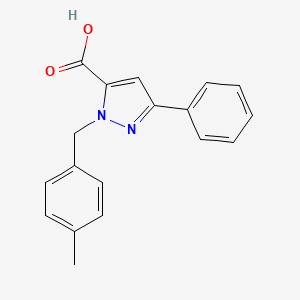
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known as 4-methylbenzylpyrazole-3-carboxylic acid (MBPCA), is a versatile synthetic organic compound with a wide range of applications in research and industry. MBPCA is a colorless, crystalline solid with a melting point of 159-161 °C and a molecular weight of 246.31 g/mol. It is a versatile acid that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. In addition, MBPCA has been used in a variety of scientific research applications, including as a model compound for studying enzyme-catalyzed reactions and as a substrate for studying the action of various enzymes.
科学的研究の応用
MBPCA has been used in a variety of scientific research applications, including as a model compound for studying enzyme-catalyzed reactions and as a substrate for studying the action of various enzymes. It has also been used in the study of enzyme-catalyzed reactions of amino acids and peptides. In addition, MBPCA has been used in the study of the mechanism of action of various drugs, including antibiotics and antifungal agents.
作用機序
MBPCA acts as an inhibitor of several enzymes, including those involved in the metabolism of amino acids and peptides. It is believed to act by binding to the active sites of the enzymes, preventing them from catalyzing their respective reactions. In addition, MBPCA is thought to inhibit the action of certain membrane-bound enzymes, such as those involved in the transport of amino acids across cell membranes.
Biochemical and Physiological Effects
MBPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of amino acids and peptides. In addition, MBPCA has been shown to inhibit the action of certain membrane-bound enzymes, such as those involved in the transport of amino acids across cell membranes. Furthermore, MBPCA has been shown to inhibit the action of certain hormones, including insulin and glucagon.
実験室実験の利点と制限
MBPCA is a versatile acid that can be used in a variety of ways in laboratory experiments. One of the main advantages of using MBPCA in laboratory experiments is its relatively low cost. In addition, MBPCA is relatively stable and can be stored for long periods of time without significant degradation. However, MBPCA has several limitations that should be taken into consideration when using it in laboratory experiments. For example, MBPCA is not soluble in water and thus must be dissolved in an organic solvent before it can be used in experiments. In addition, MBPCA has a low solubility in some organic solvents, which can limit its use in certain experiments.
将来の方向性
The use of MBPCA in scientific research is expected to continue to increase in the future. One possible area of research is the use of MBPCA as a substrate for studying the action of various enzymes. In addition, MBPCA has potential applications in the development of new drugs and pharmaceuticals, as well as in the study of the mechanism of action of various hormones. Furthermore, MBPCA could be used in the study of the interaction of various drugs with enzymes and membrane-bound proteins. Finally, MBPCA has potential applications in the study of the metabolism of amino acids and peptides, as well as in the study of the mechanism of action of various antibiotics and antifungal agents.
合成法
MBPCA can be synthesized by a variety of methods, including the reaction of benzyl bromide with potassium pyrazolide, the reaction of benzyl chloride with sodium pyrazolide, and the reaction of benzyl bromide with sodium pyrazolide. The most commonly used method for the synthesis of MBPCA is the reaction of benzyl bromide with potassium pyrazolide in the presence of an acid catalyst. The reaction proceeds as follows:
2C6H5Br + K2C3H3N2 → 2C6H5C3H3N2 + 2KBr
特性
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-14(10-8-13)12-20-17(18(21)22)11-16(19-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJAKOCWVLJPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)












